molecular formula C13H11Cl2NO B2513967 2-{[(3,4-dichlorophenyl)amino]methyl}phenol CAS No. 329779-40-0

2-{[(3,4-dichlorophenyl)amino]methyl}phenol

Cat. No.: B2513967
CAS No.: 329779-40-0
M. Wt: 268.14
InChI Key: OGJVVKPWWOPZIX-UHFFFAOYSA-N
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Description

2-{[(3,4-dichlorophenyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C13H11Cl2NO and its molecular weight is 268.14. The purity is usually 95%.
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Scientific Research Applications

Hemoglobin Oxygen Affinity Modulation

Compounds structurally related to 2-[(3,4-Dichloroanilino)methyl]benzenol have been studied for their ability to alter the oxygen affinity of human hemoglobin A. These compounds can significantly decrease oxygen affinity, potentially useful in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. A study by Randad et al. (1991) specifically highlights compounds like 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid for their strong allosteric effects on hemoglobin (Randad, Mahran, Mehanna, & Abraham, 1991).

Plant Growth Regulation

Research has shown that chloro- and methyl-substituted phenoxyacetic and benzoic acids, which are related to 2-[(3,4-Dichloroanilino)methyl]benzenol, affect plant growth. Chlorine substitutions, in particular, have been found to have a significant impact on growth-promoting activity. Pybus et al. (1959) examined these compounds using various plant growth tests, suggesting potential agricultural applications (Pybus, Smith, Wain, & Wightman, 1959).

Ring Opening Reactions in Organic Synthesis

In organic synthesis, compounds like 2-[(4-chloroanilino)methyl]phenol are used in ring-opening reactions. For example, Reddy et al. (2008) demonstrated the cyclization and subsequent reaction of such compounds with heterocyclic amines, leading to the formation of benzoxazaphosphinine derivatives, which are significant in the field of synthetic organic chemistry (Reddy et al., 2008).

Electronic and Solvation Properties

Research on derivatives of 2-[(3,4-Dichloroanilino)methyl]benzenol, such as 3-{(E)-[(3,4-dichlorophenyl)imino]methyl} benzene-1,2-diol, has provided insights into structural, electronic, and solvation properties. Studies like that of Julie et al. (2021) have explored electronic properties and excited state behaviors in different solvent atmospheres, contributing to a better understanding of these compounds in various chemical environments (Julie, Prabhu, Elamuruguporchelvi, Basha Asif, Muthu, & Irfan, 2021).

Properties

IUPAC Name

2-[(3,4-dichloroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJVVKPWWOPZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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